

Norjuziphine: A Technical Overview of its Chemical Structure and Properties

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Introduction

Norjuziphine is a naturally occurring isoquinoline alkaloid.[1][2] While its fundamental chemical structure is documented, a comprehensive body of research detailing its specific biological activities, mechanism of action, and experimental protocols is not extensively available in the public domain. This guide provides a detailed overview of the known chemical structure of **Norjuziphine** and presents its computed physicochemical properties. In light of the limited specific data, this document also outlines generalized experimental workflows and signaling pathways relevant to related opioid compounds, which may serve as a foundational reference for future research on **Norjuziphine**.

Chemical Structure and Identification

Norjuziphine is identified by the following structural and chemical identifiers:

- IUPAC Name: 1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoguinolin-8-ol[1][2]
- Molecular Formula: C₁₇H₁₉NO₃[1][2]
- Canonical SMILES: COC1=C(C2=C(C=C1)C(CCN2)CC3=CC=C(C=C3)O)O
- InChl Key: BXWMZVREXWPYKF-UHFFFAOYSA-N[2]



The molecule consists of a tetrahydroisoquinoline core substituted with a methoxy group and a hydroxyl group on the isoquinoline ring system, and a 4-hydroxyphenylmethyl group at the 1-position.

Physicochemical Properties

Quantitative data regarding the experimentally determined physicochemical properties of **Norjuziphine** are not readily available. The following table summarizes the computed properties sourced from publicly available chemical databases.

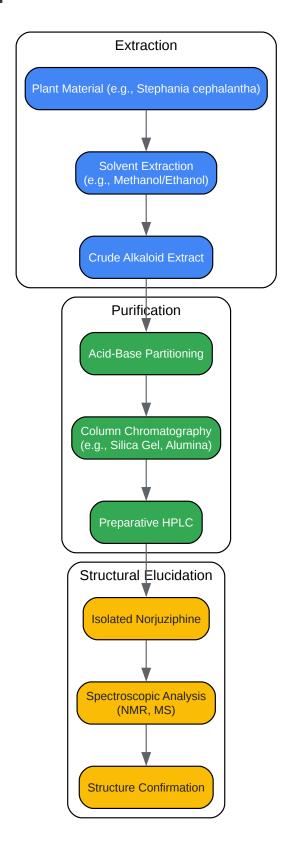
| Property | Value | Source |
|---------------------------------|------------------|---------------|
| Molecular Weight | 285.34 g/mol | PubChem[1][2] |
| XLogP3 | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 285.136493 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 285.136493 g/mol | PubChem[1][2] |
| Topological Polar Surface Area | 64.8 Ų | PubChem |
| Heavy Atom Count | 21 | PubChem |
| Complexity | 330 | PubChem[1][2] |

Experimental Protocols

Detailed and validated experimental protocols for the specific synthesis or isolation of **Norjuziphine** are not described in the currently available scientific literature. However, based on the general procedures for isolating alkaloids from plant sources, a generalized workflow can be proposed.



General Workflow for Alkaloid Isolation and Characterization





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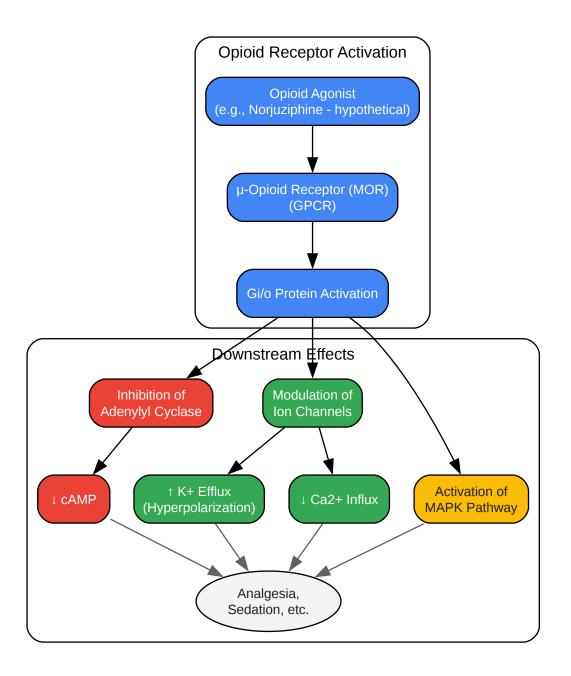
A generalized workflow for the isolation and characterization of alkaloids from plant sources.

Biological Activity and Signaling Pathways

Specific quantitative data on the biological activity of **Norjuziphine**, such as IC_{50} or K_i values, are not available in the public domain. As an isoquinoline alkaloid with structural similarities to morphine, it is plausible that **Norjuziphine** may interact with opioid receptors. The signaling pathways of opioid receptors are well-characterized and provide a likely framework for the potential mechanism of action of **Norjuziphine**.

General Opioid Receptor Signaling Pathway





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A generalized signaling pathway for μ -opioid receptor activation.

This diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by the binding of an opioid agonist to the μ -opioid receptor. This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK pathway, culminating in the characteristic physiological effects of opioids. The specific interactions and downstream effects of **Norjuziphine** within this pathway have yet to be experimentally determined.



Conclusion

Norjuziphine is a defined chemical entity with a known structure. However, there is a notable absence of detailed experimental data in the scientific literature regarding its synthesis, isolation, quantitative biological activity, and specific signaling pathways. The information provided in this guide is based on the available structural data and inferred biological context from related compounds. Further research is required to fully elucidate the pharmacological profile of **Norjuziphine**. This document serves as a foundational resource to guide such future investigations.

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References

- 1. Norjuziphine | C17H19NO3 | CID 15690955 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Norjuziphine, (+-)- | C17H19NO3 | CID 21635162 PubChem [pubchem.ncbi.nlm.nih.gov]
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